

Navigating the Safe Handling and Application of MEN11467: A Guide for Researchers

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Compound of Interest

Compound Name: MEN11467

Cat. No.: B1663828

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For Immediate Reference: Essential Safety and Logistical Information for **MEN11467**

This document provides crucial guidance for laboratory professionals on the safe handling, application, and disposal of **MEN11467**, a potent and selective tachykinin NK(1) receptor antagonist. Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Safety Precautions

When handling **MEN11467**, a comprehensive approach to personal safety is mandatory. The compound is a combustible liquid and presents a hazard to aquatic environments.^[1] The following personal protective equipment should be worn at all times:

- **Eye and Face Protection:** Chemical safety goggles or a face shield are necessary to protect against splashes.
- **Hand Protection:** Chemically resistant gloves, such as nitrile gloves, are required.
- **Protective Clothing:** A lab coat or other protective clothing must be worn to prevent skin contact.^{[1][2]}

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.^[1]

Emergency Procedures

In the event of accidental exposure, the following first-aid measures should be taken immediately:

- After Inhalation: Move the individual to fresh air.
- In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.^[1]
- After Eye Contact: Rinse the eyes thoroughly with plenty of water, removing contact lenses if present.
- If Swallowed: Have the individual drink water (a maximum of two glasses). If the person feels unwell, consult a physician.^[1]

Handling and Storage

MEN11467 should be stored in a cool, well-ventilated place with the container tightly closed.^[1]
^[2] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.^[1]

Disposal Plan

Dispose of **MEN11467** and its container at an approved waste disposal facility.^[1]^[2] Avoid releasing the substance into the environment.^[1] All local, state, and federal regulations regarding hazardous waste disposal must be followed.

Quantitative Data Summary

The following table summarizes the key pharmacological data for **MEN11467**, highlighting its potency and selectivity as a tachykinin NK(1) receptor antagonist.

| Parameter | Value/Result | Species/System |
|--------------------------------|--|---------------------------------------|
| Binding Affinity (pKi) | 9.4 ± 0.1 | Human NK(1) receptors (IM9 cell line) |
| In Vitro Antagonism (pKB) | 10.7 ± 0.1 | Guinea-pig isolated ileum |
| In Vivo Efficacy (ID50) | | |
| - Intravenous Administration | 29 ± 5 µg/kg | Anesthetized guinea-pigs |
| - Intranasal Administration | 31 ± 12 µg/kg | Anesthetized guinea-pigs |
| - Intraduodenal Administration | 670 ± 270 µg/kg | Anesthetized guinea-pigs |
| - Oral Administration | 6.7 ± 2 mg/kg (inhibition of plasma protein extravasation) | Guinea-pigs |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize **MEN11467**.^[1]

Radioligand Binding Assays

These experiments were conducted to determine the binding affinity of **MEN11467** to tachykinin NK(1) receptors. The protocol involves using membranes from IM9 cells, which express human NK(1) receptors. These membranes are incubated with a radiolabeled form of Substance P ($[^3\text{H}]\text{SP}$) and varying concentrations of **MEN11467**. The amount of radioactivity bound to the receptors is then measured to determine how effectively **MEN11467** displaces $[^3\text{H}]\text{SP}$, from which the inhibitory constant (K_i) is calculated.

In Vitro Functional Assays (Guinea-Pig Isolated Ileum)

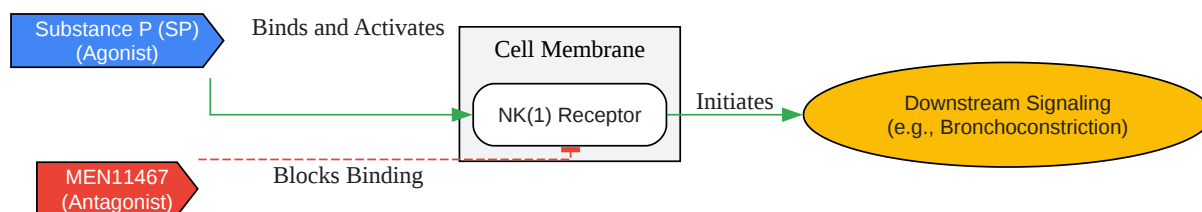
To assess the functional antagonism of **MEN11467**, a classic smooth muscle contraction assay is employed. A section of the guinea-pig ileum is mounted in an organ bath. The tissue is then exposed to a stable agonist of the NK(1) receptor, such as SP methylester, which causes the muscle to contract. The experiment is repeated in the presence of increasing concentrations of **MEN11467** to determine its ability to inhibit the agonist-induced contractions. The pKB value is derived from these concentration-response curves and indicates the potency of the antagonist.

In Vivo Models of Bronchoconstriction

The in vivo efficacy of **MEN11467** was evaluated in anesthetized guinea-pigs. Bronchoconstriction was induced by administering a selective NK(1) receptor agonist. **MEN11467** was then administered via different routes (intravenous, intranasal, or intraduodenal) to determine its ability to block this effect. The dose required to inhibit the bronchoconstrictor response by 50% (ID50) was then calculated.[1]

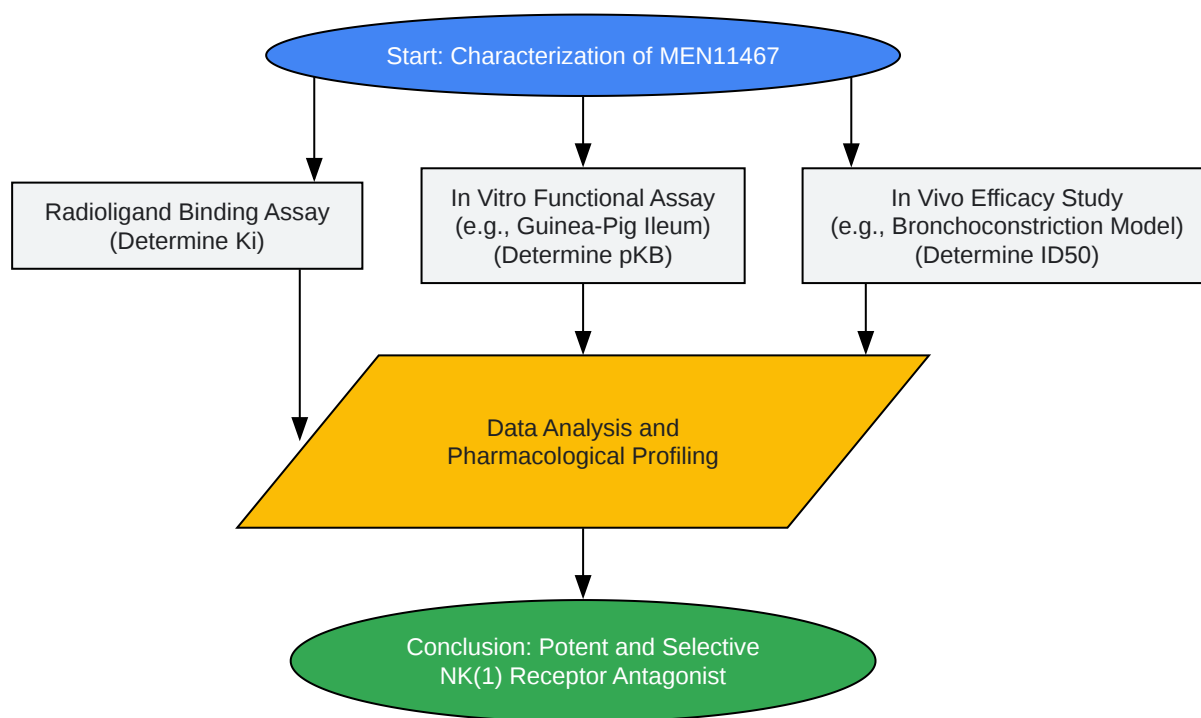
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **MEN11467** and a typical experimental workflow for its characterization.



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Caption: Mechanism of action of **MEN11467** as a tachykinin NK(1) receptor antagonist.



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Caption: A typical experimental workflow for the pharmacological characterization of **MEN11467**.

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References

- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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